molecular formula C7H9N3O B600169 2-Methylnicotinohydrazide CAS No. 197079-01-9

2-Methylnicotinohydrazide

Cat. No. B600169
CAS RN: 197079-01-9
M. Wt: 151.169
InChI Key: YQSHPGUURTXVDV-UHFFFAOYSA-N
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Description

2-Methylnicotinohydrazide (2-MNH) is an important compound in the field of organic chemistry. It is an analogue of nicotinamide, a form of Vitamin B3, and is used in a variety of scientific and medical applications. 2-MNH is an important intermediate in the synthesis of several compounds, such as nicotinamide adenine dinucleotide (NADH), a coenzyme involved in energy metabolism, and nicotinic acid, a vitamin essential for human health. In addition, 2-MNH is used in the synthesis of various drugs, and as a research tool in biochemistry, physiology, and pharmacology.

properties

IUPAC Name

2-methylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSHPGUURTXVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665582
Record name 2-Methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnicotinohydrazide

CAS RN

197079-01-9
Record name 2-Methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methylnicotinate (500 mg, 3.0 mmol) in EtOH (2.3 mL) was added hydrazine monohydrate (0.3 mL, 6.1 mmol). The reaction mixture was heated at reflux for 3 days and then concentrated to afford the desired product as a beige solid (450 mg, 98%). MS (ESI): mass calcd. for C7H9N3O, 151.1; m/z found, 152.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6) δ 9.57 (br s, 1H), 8.49 (dd, J=4.9, 1.8 Hz, 1H), 7.66 (dd, J=7.7, 1.7 Hz, 1H), 7.26 (ddd, J=7.7, 4.9, 0.5 Hz, 1H), 4.85-4.05 (bs, 2H), 2.50 (d, J=4.1 Hz, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
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reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

2-Methyl-3-pyridinecarbohydrazide was prepared in a manner analogous to that described above for 3-methyl-2-pyridinecarbohydrazide (I22) but using ethyl 2-methyl-3-pyridinecarboxylate (CAS [1721-26-2], commercially available e.g. from Sigma-Aldirch or Alfa Aesar) in the place of ethyl 6-methyl-2-pyridylcarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Q & A

Q1: How does the structure of 2-methylnicotinohydrazide derivatives influence their antimycobacterial activity?

A1: The study highlights the importance of lipophilicity in enhancing the antimycobacterial activity of 2-methylnicotinohydrazide derivatives []. Researchers synthesized three series of compounds: 6-aryl-2-methylnicotinohydrazides, N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides, and N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. Notably, the N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, particularly those incorporating an isatin moiety (compounds 8b and 8c), demonstrated superior activity against Mycobacterium tuberculosis. This suggests that the increased lipophilicity contributed by the isatin group plays a crucial role in enhancing the compounds' ability to penetrate the mycobacterial cell wall and exert their antitubercular effects.

Q2: What is the significance of the reported MIC values for compounds 8b and 8c?

A2: Compounds 8b and 8c exhibited remarkable potency against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively []. These values indicate the lowest concentration of the compounds required to inhibit the growth of the bacteria. The low MIC values observed for 8b and 8c suggest their potential as lead compounds for developing new antitubercular drugs, especially given the increasing threat of drug-resistant tuberculosis.

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